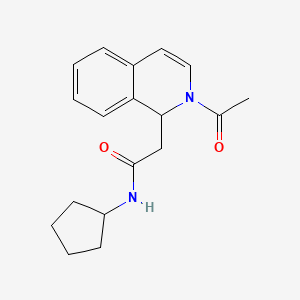![molecular formula C15H18N2OS B7507127 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7507127.png)
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. This compound is known for its unique structure and properties, which make it an attractive target for researchers.
Mecanismo De Acción
The mechanism of action of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol is not fully understood. However, it is believed to interact with various molecular targets, including enzymes, receptors, and ion channels. The compound has been shown to inhibit the activity of certain enzymes and modulate the function of neurotransmitter systems, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol can exert various biochemical and physiological effects in the body. These effects include the modulation of neurotransmitter systems, the inhibition of certain enzymes, and the induction of apoptosis in cancer cells. The compound has also been shown to exhibit antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol in lab experiments is its potent activity against various diseases. This makes it an attractive target for drug discovery and medicinal chemistry research. However, the compound also has certain limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields such as materials science and nanotechnology. Additionally, more studies are needed to fully understand the compound's potential as a therapeutic agent and to identify any potential side effects or toxicity concerns.
In conclusion, 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol can be achieved through various methods, including the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with piperidin-3-ol in the presence of a reducing agent. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter systems.
Propiedades
IUPAC Name |
1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c18-14-7-4-8-17(10-14)9-13-11-19-15(16-13)12-5-2-1-3-6-12/h1-3,5-6,11,14,18H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXMAFUMHATAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CSC(=N2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

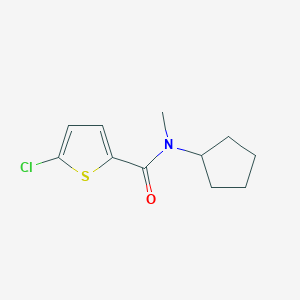
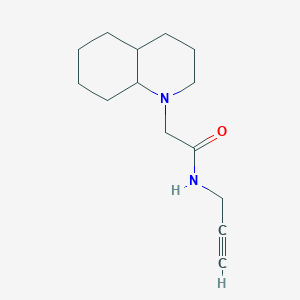
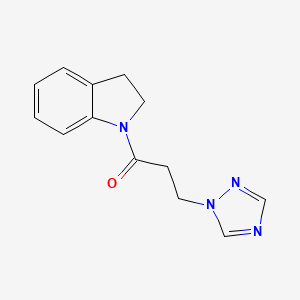
![N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7507076.png)
![N,N-dimethyl-2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7507083.png)
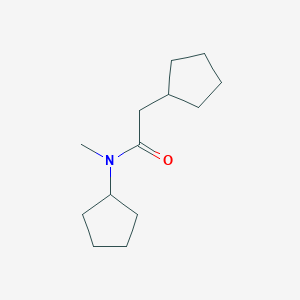
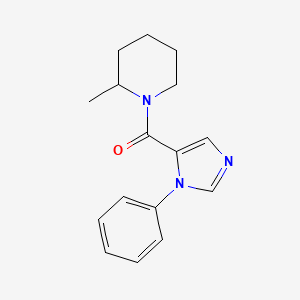
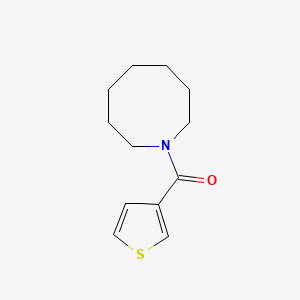
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7507112.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methylphenoxy)ethanone](/img/structure/B7507120.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-methylphenoxy)ethanone](/img/structure/B7507130.png)
